Distinct Logarithmic Partition Coefficient (XLogP3-AA) Values Among Cycloalkyl Carbamate Analogs
The calculated XLogP3-AA value for tert‑butyl N‑[1‑(1,2‑dihydroxyethyl)cyclobutyl]carbamate is 0.9, placing it between the more hydrophilic cyclopropyl analog (0.6) and the more lipophilic cyclohexyl analog (1.8) [1]. This 0.3 and 0.9 unit difference indicates a substantially altered partitioning behavior that can influence oral absorption and central nervous system penetration.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | Cyclopropyl analog: 0.6; Cyclohexyl analog: 1.8 |
| Quantified Difference | +0.3 vs cyclopropyl; -0.9 vs cyclohexyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The intermediate lipophilicity suggests a balanced profile that may optimize both aqueous solubility and passive membrane permeability, a critical parameter for oral bioavailability.
- [1] PubChem CID 165846226 (target), CID 131734578 (cyclopropyl), CID 165714125 (cyclohexyl). XLogP3-AA values. National Center for Biotechnology Information, 2026. View Source
